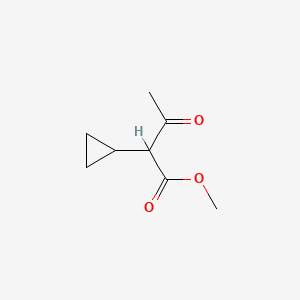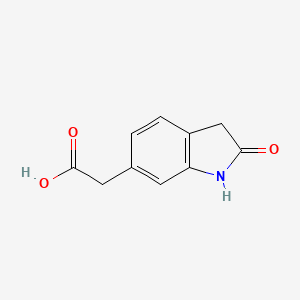
2-(2-氧代-2,3-二氢-1H-吲哚-6-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of 2-oxindole-3-acetate and a tautomer of 2-hydroxy-(indol-3-yl)acetic acid . This compound is known for its role as a plant metabolite and is involved in various biological processes .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other indole derivatives . In biology, it plays a role as a plant hormone, influencing cell elongation, cell division, and overall plant growth and development . In medicine, indole derivatives have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The diverse biological activities of indole derivatives make them valuable in various fields of research .
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a way that leads to a variety of biological effects . This interaction often involves the compound binding to a specific receptor, which then triggers a series of biochemical reactions within the cell .
Biochemical Pathways
It is known that indole derivatives can affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific receptors they interact with and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature. For example, certain indole derivatives are known to be sensitive to light, and their stability can be affected by exposure to light .
生化分析
. . .
Biochemical Properties
Indole derivatives are known to interact with multiple receptors and bind with high affinity, which can be helpful in developing new useful derivatives . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of indole derivatives, including 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, often involves the use of p-toluenesulfonic acid in toluene . The reaction conditions typically include heating the mixture to facilitate the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反应分析
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include diazomethane for methylation and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with altered functional groups .
相似化合物的比较
Similar compounds to 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid include other indole-3-acetic acids and oxindoles . These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall chemical properties . The uniqueness of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid lies in its specific role as a plant hormone and its diverse range of biological activities .
属性
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMYJVEPKGZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CC(=O)O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101566-05-6 |
Source


|
| Record name | 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2552726.png)
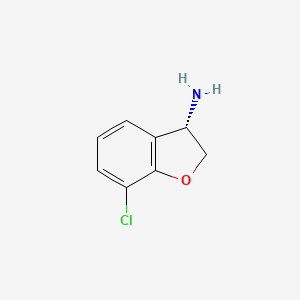
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2552730.png)
![(5E)-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2552732.png)
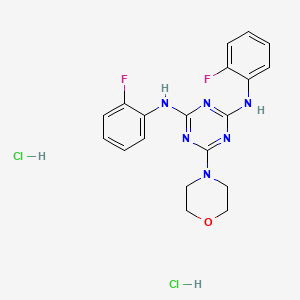
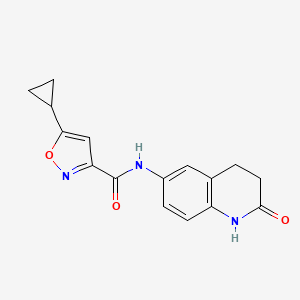
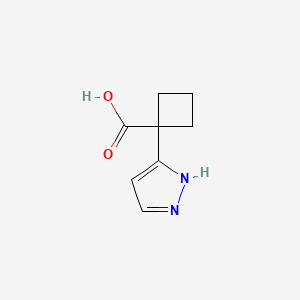
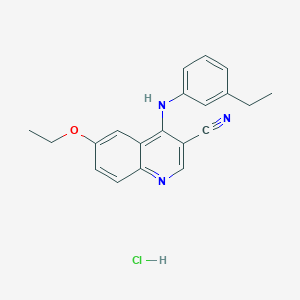
![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2552745.png)
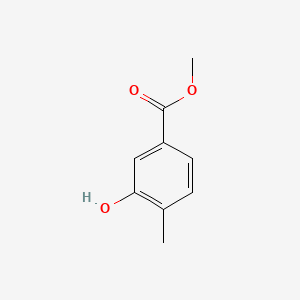
![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)
